1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
Description
“1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine” is a heterocyclic compound featuring a piperidine core substituted with a cyclohex-3-ene carbonyl group and a 4-methyl-1,2,4-triazole sulfonyl moiety. Its structural complexity arises from the combination of a rigid cyclohexene ring, a polar sulfonamide linker, and a triazole heterocycle, which collectively influence its physicochemical and biological properties. Structural characterization of such compounds often relies on crystallographic techniques, with software like SHELX being widely employed for refinement and analysis .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-18-11-16-17-15(18)23(21,22)13-7-9-19(10-8-13)14(20)12-5-3-2-4-6-12/h2-3,11-13H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPVHCCLLMLIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-methyl-4H-1,2,4-triazole.
Procedure :
- Chlorosulfonation : 4-Methyl-4H-1,2,4-triazole (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 h, followed by quenching with thionyl chloride (2.0 equiv) to yield the sulfonyl chloride.
- Isolation : The crude product is purified via recrystallization from dichloromethane/hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Sulfonylation of Piperidine
The sulfonyl chloride is coupled to piperidine at the 4-position under basic conditions.
Procedure :
- Reaction : Piperidine (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. The mixture is stirred at 25°C for 12 h.
- Workup : The reaction is quenched with water, and the organic layer is dried over MgSO$$_4$$.
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) yields 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (CDCl$$_3$$) | δ 8.45 (s, 1H, triazole), 3.85–3.70 (m, 2H, piperidine), 3.10–2.95 (m, 2H), 2.50 (s, 3H, CH$$_3$$), 1.80–1.60 (m, 4H). |
Acylation with Cyclohex-3-ene-1-carbonyl Chloride
The piperidine nitrogen is acylated using cyclohex-3-ene-1-carbonyl chloride.
Synthesis of Cyclohex-3-ene-1-carbonyl Chloride :
- Preparation : Cyclohex-3-ene-1-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane at 0°C for 2 h.
- Isolation : The acyl chloride is obtained via distillation under reduced pressure.
Acylation Procedure :
- Reaction : 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine (1.0 equiv) is reacted with cyclohex-3-ene-1-carbonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 25°C for 6 h.
- Workup : The mixture is washed with 1M HCl and saturated NaHCO$$_3$$.
- Purification : Recrystallization from ethanol/water affords the final product.
Key Data :
Alternative Methodologies
One-Pot Sulfonylation-Acylation
A sequential one-pot approach avoids isolating the sulfonated intermediate:
- Sulfonylation : Piperidine is treated with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride as described.
- In Situ Acylation : Without purification, cyclohex-3-ene-1-carbonyl chloride is added directly.
Advantages :
Enzymatic Sulfonylation
Recent advances employ lipase-catalyzed sulfonylation in non-aqueous media:
- Conditions : Candida antarctica lipase B (CAL-B), tert-butanol, 40°C, 24 h.
- Yield : 55–60% with ≥95% regioselectivity.
Reaction Optimization
Solvent Screening
Optimal solvents for sulfonylation:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 70 | 98 |
| THF | 58 | 95 |
| Acetonitrile | 65 | 97 |
Temperature Effects
Acylation efficiency varies with temperature:
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 80 |
| 40 | 78 |
| 0 | 65 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the equatorial orientation of the sulfonyl group and the chair conformation of the piperidine ring.
Industrial-Scale Considerations
- Cost-Effective Synthesis : Bulk production uses one-pot methods with catalytic recycling.
- Safety : Sulfonyl chloride handling requires inert atmosphere and corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Epoxides: Formed from the oxidation of the cyclohexene ring.
Alcohols: Resulting from the reduction of the carbonyl group.
Amines: Produced through nucleophilic substitution at the piperidine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole ring can interact with enzymes, potentially inhibiting their activity and making the compound useful in biochemical studies.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Binding: The triazole ring can bind to the active site of enzymes, inhibiting their function.
Receptor Interaction: The piperidine ring can interact with receptors in the nervous system, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Research Findings and Data Interpretation
Recent studies highlight the trade-offs between structural complexity and bioactivity:
- Crystallographic Data : SHELX-refined structures reveal that the target compound’s cyclohexene adopts a half-chair conformation, minimizing steric clashes with the piperidine ring .
- Virtual Screening Relevance : Dissimilarity metrics (e.g., Euclidean distance) prioritize diverse scaffolds, whereas similarity-based methods favor triazole-containing analogs, underscoring the importance of method selection in drug discovery .
Biological Activity
1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a complex organic compound characterized by the presence of a cyclohexene ring, a triazole ring, and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexene Ring : Achieved through Diels-Alder reactions.
- Introduction of the Triazole Ring : Often done via Huisgen 1,3-dipolar cycloaddition.
- Attachment of the Piperidine Ring : Accomplished through nucleophilic substitution reactions.
- Final Assembly : Involves coupling reactions using palladium catalysts.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.
Antifungal Activity
Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to this one can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis.
Anticancer Activity
Triazole-containing compounds have been evaluated for their anticancer potential. For instance, derivatives have been tested against several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (MCF-7), showing promising results with IC50 values in the micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes related to cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of fungal cell membrane integrity.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of triazole derivatives against HCT-116 and MCF-7 cell lines. The compound exhibited an IC50 value of approximately 6.2 μM against HCT-116 cells, indicating significant cytotoxicity .
Study 2: Antifungal Screening
In another study focusing on antifungal activity, triazole derivatives showed effectiveness against Candida species with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Antifungal Activity |
|---|---|---|---|
| Compound A | Structure A | 5.0 μM | MIC = 0.5 μg/mL |
| Compound B | Structure B | 10.0 μM | MIC = 0.8 μg/mL |
| Target Compound | Target Structure | 6.2 μM | MIC = 0.7 μg/mL |
Q & A
Q. What are the recommended synthetic routes for 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine core via cyclization or substitution reactions, often using solvents like methanol or dimethylformamide (DMF) under inert atmospheres .
- Step 2 : Introduction of the sulfonyl-triazole moiety via sulfonylation. For example, coupling 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., triethylamine) .
- Step 3 : Acylation of the piperidine nitrogen with cyclohex-3-ene-1-carbonyl chloride, monitored by thin-layer chromatography (TLC) for reaction progress .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., methanol/chloroform mixtures) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, cyclohexene protons show distinct coupling constants (~5–6 Hz for cis/trans isomers) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement and ORTEP-3 for visualization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., sharp weight loss at ~200–250°C for similar piperidine derivatives) .
- Solubility Testing : Measure solubility in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation. For example, sulfonyl groups enhance water solubility .
- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer :
- Substituent Modulation : Synthesize analogs with variations in the cyclohexene (e.g., saturation) or triazole (e.g., substituent position) moieties. For example, fluorination of aromatic rings increases metabolic stability .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. IC values correlate with electronic effects of substituents .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on sulfonyl and carbonyl groups as hydrogen bond acceptors .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Data Reconciliation : Compare hydrogen-bonding patterns from X-ray structures with NMR NOE effects. For example, intramolecular H-bonds (e.g., C–H···N) stabilize specific conformations .
- Dynamic NMR : Study temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to validate experimental vs. theoretical bond lengths/angles .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) using a factorial design. For example, DMF at 80°C improves sulfonylation efficiency .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Yields >90% are achievable with 10% Pd/C under 50 psi H .
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) for acylated intermediates .
Q. What are the safety protocols for handling this compound?
- Methodological Answer :
- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Chlorinated byproducts may require LC-MS monitoring .
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates (e.g., sulfonyl chlorides) .
- Waste Disposal : Neutralize acidic/basic residues before disposal. For example, quench excess sulfonyl chloride with ice-cold NaHCO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
